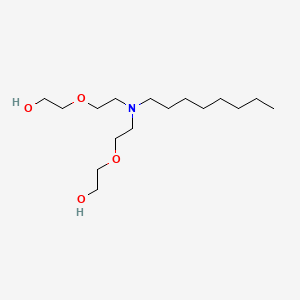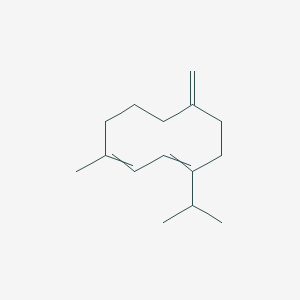![molecular formula C11H11NO2 B14457717 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester CAS No. 70361-62-5](/img/structure/B14457717.png)
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is an organic compound with a complex structure that includes both an ester and an amine group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester typically involves the reaction of 2-Propenoic acid with a phenylmethyleneamine derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common industrial methods include the use of advanced reactors and separation techniques to purify the final product.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
科学的研究の応用
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of 2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the amine group.
2-Propenoic acid, 2-methyl-, methyl ester: Another ester with a different substitution pattern, affecting its reactivity and applications.
2-Propenoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group, offering different chemical properties and uses.
Uniqueness
2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester is unique due to the presence of both an ester and an amine group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
70361-62-5 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
methyl 2-(benzylideneamino)prop-2-enoate |
InChI |
InChI=1S/C11H11NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-8H,1H2,2H3 |
InChIキー |
KQKWDVBYASAZMO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)N=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


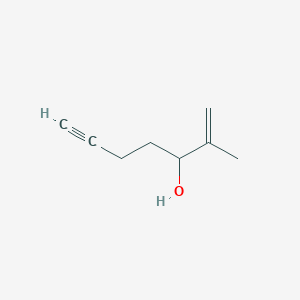
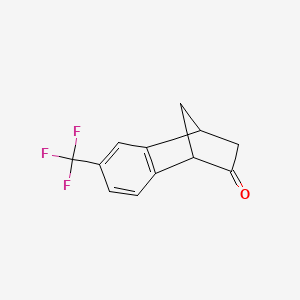
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)



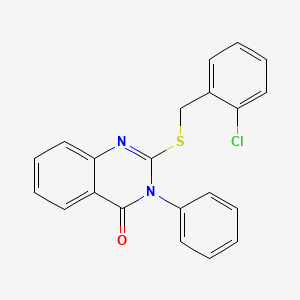

![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
